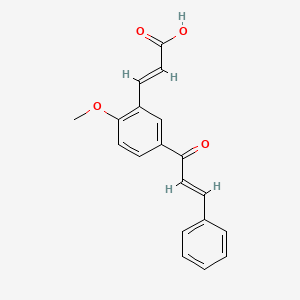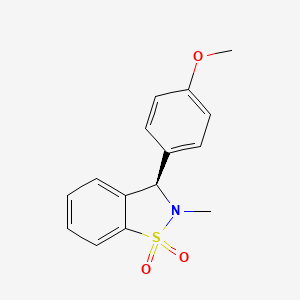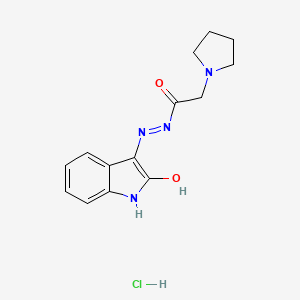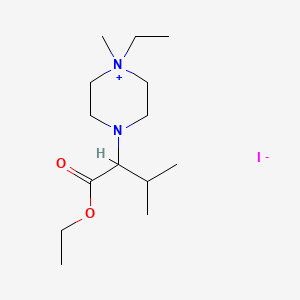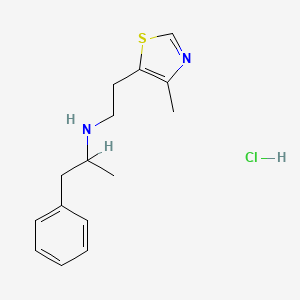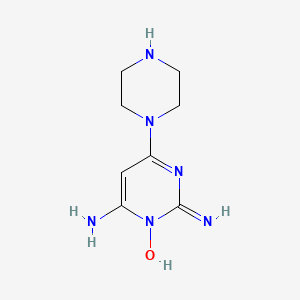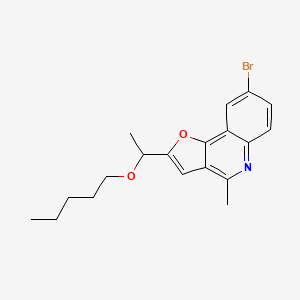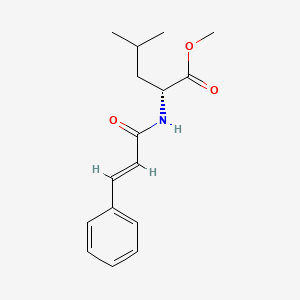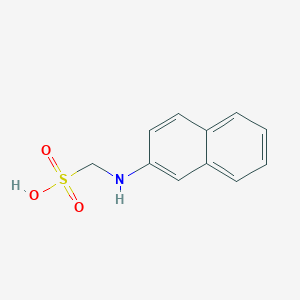
beta-Naphthylaminomethylsulfonsaeure
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Naphthylaminomethylsulfonsaeure: is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound contains an amino group, a methyl group, and a sulfonic acid group attached to the naphthalene ring. This combination of functional groups makes this compound a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Naphthylaminomethylsulfonsaeure typically involves the reaction of beta-naphthol with formaldehyde and a sulfonating agent. The process can be summarized as follows:
- The resulting product is then treated with a sulfonating agent such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Beta-naphthol: is reacted with in the presence of an acid catalyst to form beta-naphthylaminomethyl.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Beta-Naphthylaminomethylsulfonsaeure undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Sulfonamides and other substituted derivatives.
Scientific Research Applications
Chemistry: Beta-Naphthylaminomethylsulfonsaeure is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for the formation of complex molecules with specific properties.
Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It can also be used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, detergents, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of beta-Naphthylaminomethylsulfonsaeure involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or activation of their functions. The amino and methyl groups may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Alpha-Naphthylaminomethylsulfonsaeure: Similar structure but with the amino group attached to the alpha position of the naphthalene ring.
Naphthylaminomethylsulfonsaeure Derivatives: Compounds with different substituents on the naphthalene ring or variations in the functional groups.
Uniqueness: Beta-Naphthylaminomethylsulfonsaeure is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
74142-13-5 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
(naphthalen-2-ylamino)methanesulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c13-16(14,15)8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2,(H,13,14,15) |
InChI Key |
LUTLZJUCRLOLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



